1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one
Description
The compound 1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one features a pyrrole ring substituted at the 1-position with a thiophen-2-ylmethyl group and an acetyl group (ethan-1-one) at the 2-position (Figure 1). This structure combines heterocyclic motifs (pyrrole and thiophene) with a ketone functional group, making it a versatile intermediate for pharmaceutical and materials science applications.
Properties
CAS No. |
59303-14-9 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-[1-(thiophen-2-ylmethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H11NOS/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |
InChI Key |
FGOIEBPXMZZXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-halocarbonyl compounds.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of Thiophene and Pyrrole Rings: The thiophene and pyrrole rings are coupled through a methylene bridge using a Friedel-Crafts alkylation reaction.
Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide . Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(1-(Thiophen-2-ylmethyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, making it a potential candidate for skin whitening agents.
Receptor Modulation: The compound can modulate receptors such as estrogen receptors, leading to its potential use in hormone-related therapies.
Pathway Interference: The compound can interfere with signaling pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Research Findings and Implications
- Synthetic Flexibility : Palladium/copper-catalyzed cross-coupling () and nucleophilic substitution () are viable for introducing thiophene or sulfur-containing groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
